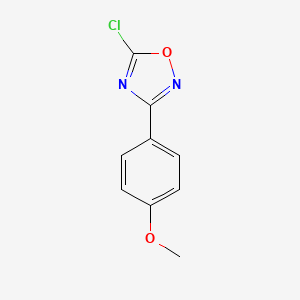

5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Description

5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chlorine atom at position 5 and a 4-methoxyphenyl group at position 2. Its molecular formula is C₁₀H₉ClN₂O₂, with a molecular weight of 224.65 g/mol. This compound is a versatile building block in medicinal chemistry and materials science due to its structural rigidity and bioisosteric properties . Key applications include its role as a precursor in synthesizing antitumor, antifungal, and neuroactive agents .

Properties

IUPAC Name |

5-chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAVKCTVTHWSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, followed by cyclization with hydrazine hydrate and subsequent chlorination. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction parameters and improved scalability. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole as an anticancer agent. It has been evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis |

| MCF-7 | 12.3 | Inhibition of cell proliferation |

| A549 | 15.0 | Cell cycle arrest |

These findings suggest that the compound induces apoptosis and inhibits proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 64 | 12 |

These results indicate moderate antibacterial effects, suggesting potential therapeutic applications in treating bacterial infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. Preliminary studies indicate its potential to reduce inflammation markers in animal models .

Agricultural Applications

5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole has also been explored for its applications in agriculture as a potential lead compound for developing new agrochemicals. Its biological activity suggests it may serve as an effective pesticide or herbicide due to its ability to inhibit the growth of harmful microorganisms.

Materials Science

In materials science, this compound is utilized in the synthesis of novel polymers and materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable for developing advanced materials .

Case Study 1: Anticancer Activity

A recent study focused on the synthesis of various oxadiazole derivatives, including 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole. The derivatives were tested against a panel of cancer cell lines, revealing that certain modifications led to enhanced biological potency compared to existing treatments like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antibacterial efficacy of the compound against clinically relevant strains of bacteria. The results demonstrated that it could effectively inhibit bacterial growth at concentrations comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism by which 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on the Oxadiazole Ring

The biological and physicochemical properties of oxadiazoles are highly dependent on substituent positions and electronic effects.

Chlorine vs. Other Halogens :

The chlorine atom at position 5 enhances electrophilicity, influencing reactivity in nucleophilic substitutions. For instance, 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 57238-76-3) is a key intermediate for further functionalization , whereas bromine or iodine substituents may alter metabolic stability and lipophilicity.- Methoxy Group Position: The 4-methoxyphenyl group provides electron-donating effects, improving solubility and π-π stacking interactions.

Comparison with Other Oxadiazole Isomers

1,2,4-Oxadiazoles are distinct from 1,3,4-oxadiazoles in terms of stability and conjugation:

1,2,4-Oxadiazoles are less studied than 1,3,4-isomers but offer unique reactivity for energetic materials and enzyme inhibitors .

Antitumor Activity

- The target compound’s derivatives show moderate cytotoxicity against HCT-116 colon carcinoma cells, comparable to triazole-thiol derivatives (IC₅₀ ~10 µM) .

- In contrast, 1,3,4-oxadiazole analogues with 2-aminophenyl substituents exhibit superior antimicrobial activity (MIC 8–32 µg/mL) .

Antifungal/Nematicidal Activity

Neuroactive Potential

- Substitution at R1/R2 on 1,2,4-oxadiazoles imparts anticholinesterase activity. The target compound’s methoxy group may inhibit acetylcholinesterase (AChE) with IC₅₀ values comparable to galantamine .

Physicochemical Properties

| Compound | Molecular Formula | LogP | Solubility (mg/mL) |

|---|---|---|---|

| 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole | C₁₀H₉ClN₂O₂ | 2.8 | 0.12 (DMSO) |

| 5-Chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole | C₁₀H₉ClN₂O₃ | 3.1 | 0.08 (DMSO) |

| 5-(Chloromethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole | C₁₀H₉ClN₂O₂ | 2.5 | 0.15 (DMSO) |

The 4-methoxyphenyl group balances lipophilicity and solubility, making the target compound suitable for in vivo studies .

Biological Activity

5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, antifungal, anticancer properties, and its potential applications in medicinal chemistry and agriculture.

Overview of Biological Activities

-

Antimicrobial and Antifungal Activity

- The compound has demonstrated significant antimicrobial and antifungal properties. It is effective against various bacterial strains and fungi, making it a candidate for antibiotic development. For instance, studies indicate that it can inhibit the growth of specific bacteria and fungi, which is crucial for addressing drug-resistant infections .

-

Anticancer Properties

- Research has shown that 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole exhibits promising anticancer activity. It has been tested against several cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. The compound demonstrated IC50 values of approximately 0.67 µM for PC-3 cells, indicating potent efficacy .

-

Mechanism of Action

- The mechanism by which this compound exerts its biological effects involves interaction with various cellular targets. It may influence multiple biochemical pathways related to cell proliferation and apoptosis. For example, it has been reported to inhibit key enzymes involved in cancer progression and inflammation .

Antimicrobial Activity

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Significant inhibition |

Anticancer Activity

The compound's anticancer efficacy was evaluated using various cancer cell lines:

Case Studies

-

Case Study on Anticancer Activity

- A study conducted on the effects of 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole on various cancer cell lines revealed that the compound significantly inhibited cell proliferation in a dose-dependent manner. The most sensitive response was observed in leukemia cells (K-562), where it showed a growth percent inhibition of 39.77% at a concentration of M .

- Case Study on Antimicrobial Effects

Q & A

Q. Key Factors Affecting Yield :

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1680 cm⁻¹, C-O-C at 1200–1250 cm⁻¹) .

- NMR :

- X-Ray Crystallography : Reveals dihedral angles (e.g., oxadiazole ring coplanarity with aryl groups ±2–10°) and intermolecular interactions (C–H···Cl) influencing packing .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to assess antibacterial potency .

- Functional Group Introduction : Add methylthiomethyl or aminomethyl groups at position 5 to enhance solubility and target binding .

- In Silico Modeling : Use docking studies to predict interactions with enzymes (e.g., carbonic anhydrase or cyclooxygenase) .

Q. Example SAR Table :

Advanced: How should researchers resolve contradictions in reported biological activities?

Methodological Answer:

- Replication Studies : Standardize assays (e.g., broth microdilution for MIC vs. agar diffusion for inhibition zones) .

- Meta-Analysis : Compare data across studies using metrics like IC₅₀ fold-changes. For example, oxadiazole derivatives show anti-inflammatory EC₅₀ values ranging 10–50 µM due to assay variability .

- Mechanistic Profiling : Use kinase inhibition panels or transcriptomics to identify off-target effects .

Basic: What are the recommended protocols for evaluating antimicrobial activity?

Methodological Answer:

- Agar Diffusion : Prepare 1000 ppm solutions in DMF; measure inhibition zones against S. aureus and E. coli after 24 hours at 35°C. Use ciprofloxacin as a positive control .

- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) in 96-well plates with serial dilutions (1–256 µg/mL) .

Q. Example Data :

| Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 12 ± 1.5 | 64 |

| S. aureus | 15 ± 2.0 | 32 |

Advanced: How does the compound’s crystallographic structure inform its reactivity?

Methodological Answer:

- Dihedral Angles : A near-planar oxadiazole-aryl system (dihedral angle <10°) enhances π-π stacking in enzyme active sites .

- Intermolecular Interactions : C–H···Cl hydrogen bonds (2.8–3.0 Å) stabilize crystal packing, reducing solubility but improving thermal stability .

Advanced: What strategies improve environmental stability for indoor surface interaction studies?

Methodological Answer:

- Surface Adsorption Assays : Use quartz crystal microbalance (QCM) to measure adsorption on silica or cellulose surfaces at 25°C and 50% RH .

- Oxidative Degradation : Expose to ozone (50 ppb) in chamber studies; monitor decomposition via HPLC-MS .

Basic: How can researchers validate synthetic purity and identity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.